(4-(Aminomethyl)phenyl)methanol hydrochloride

Descripción general

Descripción

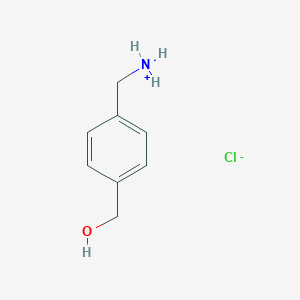

(4-(Aminomethyl)phenyl)methanol hydrochloride is a benzyl alcohol derivative featuring an aminomethyl substituent at the para position of the phenyl ring. It is commonly utilized as a synthetic intermediate or building block in pharmaceutical and organic chemistry. The compound is available commercially with high purity (≥98%) and is structurally characterized by the presence of both a primary amine (-CH2NH2) and a hydroxyl (-CH2OH) group on the phenyl ring.

Actividad Biológica

(4-(Aminomethyl)phenyl)methanol hydrochloride, also known as 4-(aminomethyl)benzyl alcohol hydrochloride, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 187.67 g/mol. Its structure features an aromatic alcohol moiety combined with an aminoethyl substituent, enhancing its solubility and biological interactions.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. The compound's ability to inhibit cell growth has been demonstrated through several studies:

- Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and ovarian cancer (A2780) cell lines.

- IC50 Values : The IC50 values for these cell lines ranged from 0.5 to 7.1 μM, indicating varying degrees of potency against different cancer types .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies have shown that:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated by the activation of caspases and the modulation of Bcl-2 family proteins .

- Antioxidant Properties : The presence of the aminomethyl group enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress in cells.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with structurally related compounds was conducted:

| Compound Name | Molecular Formula | IC50 (μM) | Key Features |

|---|---|---|---|

| 4-Aminobenzyl alcohol | C7H9NO | 5.0 | Lacks aminoethyl side chain |

| 2-(Aminoethyl)phenol | C8H11NO | 6.0 | Contains an aminoethyl group |

| Fenretinide | C22H28O3 | 0.54 | Known for strong anticancer activity |

The data suggest that while this compound shows promising activity, it is less potent than some established anticancer agents like fenretinide.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on MCF-7 Cells : In a controlled experiment, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the role of oxidative stress in mediating these effects .

- Combination Therapy : A recent study explored the effects of combining this compound with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects compared to monotherapy .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to cross the blood-brain barrier makes it particularly valuable for developing treatments for neurological disorders.

Applications :

- Analgesics : It is used in the synthesis of pain-relief medications.

- Antidepressants : Its derivatives are explored for potential antidepressant properties.

Case Study :

A study demonstrated that derivatives of (4-(Aminomethyl)phenyl)methanol hydrochloride showed promising activity against specific neurological targets, leading to the development of new analgesic compounds with reduced side effects compared to traditional medications.

Biochemical Research

Overview : In biochemical assays, this compound acts as a reagent to study enzyme activities and interactions, which is essential for drug discovery and understanding metabolic pathways.

Applications :

- Enzyme Inhibition Studies : It helps in identifying potential inhibitors for various enzymes involved in disease processes.

- Protein Interaction Studies : Used to probe interactions between proteins and small molecules.

Data Table :

| Application Type | Purpose | Example Study |

|---|---|---|

| Enzyme Inhibition | Identifying enzyme inhibitors | Research on protease inhibitors |

| Protein Interaction | Studying molecular interactions | Investigating binding affinities |

Polymer Chemistry

Overview : this compound can be incorporated into polymer matrices to enhance their properties.

Applications :

- Adhesion Improvement : Enhances adhesion properties in various polymer applications.

- Mechanical Strength Enhancement : Used in composites to improve durability and strength.

Analytical Chemistry

Overview : This compound is utilized as a standard reference material in chromatography, aiding in the accurate analysis of complex mixtures.

Applications :

- Chromatography Standards : Serves as a calibration standard for high-performance liquid chromatography (HPLC).

- Quality Control in Laboratories : Ensures consistency and reliability of analytical results.

Cosmetic Formulations

Overview : The compound is explored for its potential benefits in cosmetic products, particularly for skin health.

Applications :

- Moisturizing Agents : Investigated for its ability to hydrate and improve skin texture.

- Anti-Aging Products : Explored for its potential to reduce signs of aging through cellular interaction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a broader class of para-substituted aminomethylphenyl hydrochlorides. Key structural analogues include:

N-(4-(Aminomethyl)phenyl)-Aromatic Amide Hydrochlorides

- Example: N-(4-(Aminomethyl)phenyl)-3-methyl-2-hydroxybenzamide hydrochloride (Compound 31) Structure: Substituted benzamide with methyl and hydroxy groups. Properties: High yield (92%), melting point 275–276°C, characterized by NMR and HRMS. Application: Acts as a kallikrein-related peptidase 6 inhibitor, promoting oligodendrocyte growth . Comparison: Larger molecular weight (290.74 g/mol) and specialized pharmacological activity compared to the target compound.

(3-(Aminomethyl)phenyl)methanol Hydrochloride

- Structure : Meta isomer of the target compound.

- Properties : Similar molecular weight (185.65 g/mol) but lower structural similarity (0.97) due to positional isomerism.

- Application : Used in research without specified pharmacological roles .

2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride

- Structure: Acetic acid substituent instead of methanol.

- Properties : Higher molecular weight (201.65 g/mol) due to the carboxylic acid group.

- Application : Intermediate in organic synthesis .

1-(4-(Aminomethyl)phenyl)ethanone Hydrochloride

- Structure : Ketone functional group replaces the hydroxyl group.

- Properties : Same molecular weight (185.65 g/mol) but altered reactivity due to the ketone moiety.

4-(Aminomethyl)-2-methoxyphenol Hydrochloride

- Structure: Methoxy and phenol substituents.

- Properties: Molecular weight 197.64 g/mol; phenolic hydroxyl enhances acidity.

Comparative Data Table

Key Findings

Structural Impact on Applications: The presence of a benzamide group (as in Compound 31) correlates with pharmacological activity (e.g., enzyme inhibition), whereas simpler structures like the target compound are primarily research intermediates. Positional isomerism (para vs.

Synthetic Efficiency :

- Aromatic amide derivatives (e.g., Compounds 31–37) exhibit high yields (90–99%) due to optimized coupling reactions .

- The target compound’s synthesis is less documented but likely involves simpler steps like hydrolysis or reduction.

Thermal Stability :

- Amide derivatives display higher melting points (275–310°C) compared to alcohols or ketones, reflecting stronger intermolecular forces .

Safety Profiles: While the target compound’s safety data is unspecified, structurally related compounds range from non-hazardous (e.g., acetylated amino acid derivatives) to irritants (e.g., ethanolamine derivatives) .

Métodos De Preparación

Catalytic Hydrogenation of 4-Nitrobenzyl Alcohol

Reaction Mechanism and Conditions

This method employs 4-nitrobenzyl alcohol as the starting material. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation using Raney nickel and hydrazine hydrate in isopropanol .

Steps :

-

Reduction : 4-Nitrobenzyl alcohol (15.3 g, 0.1 mol) is dissolved in isopropanol (100 mL) with Raney nickel (0.5 g). Hydrazine hydrate (33.75 g, 0.5 mol) is added dropwise at 50°C, followed by reflux at 85°C for 1.5 hours.

-

Workup : Filtration removes the catalyst, and the solvent is evaporated. The residue is extracted with ethyl acetate, washed with brine, and dried to yield 4-aminobenzyl alcohol (91.1% yield).

-

Hydrochloride Formation : Treatment with HCl in dioxane at 50°C for 1 hour yields the hydrochloride salt .

Advantages :

-

High yield (91.1%).

-

Avoids pyrophoric reagents (e.g., LiAlH₄).

Lithium Aluminium Hydride (LAH) Reduction of Methyl 4-Cyanobenzoate

Procedure and Optimization

This route starts with methyl 4-cyanobenzoate , which undergoes simultaneous nitrile reduction and ester hydrolysis using LiAlH₄ in tetrahydrofuran (THF) .

Steps :

-

Reduction : Methyl 4-cyanobenzoate (10 g, 62.1 mmol) in THF (400 mL) is added dropwise to a suspension of LiAlH₄ at 0°C. The mixture is stirred at 50°C for 15 hours.

-

Quenching : Sequential addition of water (7 mL), 15% NaOH (7 mL), and water (21 mL) precipitates aluminum salts. Filtration and concentration yield (4-(aminomethyl)phenyl)methanol (6.8 g, 80% yield).

-

Salt Formation : The free base is treated with HCl gas in dioxane to form the hydrochloride .

Challenges :

-

Requires strict temperature control to prevent over-reduction.

-

LiAlH₄ poses handling risks due to its reactivity with moisture.

Borane-THF Reduction of 4-(Aminomethyl)benzoic Acid

Synthesis and Purification

This two-step method converts 4-(aminomethyl)benzoic acid to the target compound via intermediate esterification and reduction .

Steps :

-

Esterification : 4-(Aminomethyl)benzoic acid (20 g, 132 mmol) is treated with borane-THF (350 mL, 1M) in THF under reflux for 8 hours. Methanol quenches excess borane.

-

Reduction : The crude product is dissolved in dichloromethane (250 mL), treated with triethylamine (37 mL), and reacted with trifluoroacetic anhydride (21 mL) at 0°C.

-

Purification : Flash chromatography (DCM/MeOH) yields 15.87 g (51.44% overall yield) of the alcohol, which is converted to the hydrochloride salt .

Key Data :

Comparative Analysis of Methods

| Method | Starting Material | Reagent | Yield | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 4-Nitrobenzyl alcohol | Raney nickel/H₂O | 91.1% | High |

| LAH Reduction | Methyl 4-cyanobenzoate | LiAlH₄ | 80% | Moderate |

| Borane-THF Reduction | 4-(Aminomethyl)benzoic acid | Borane-THF/TFA | 51.44% | Low |

Insights :

-

Catalytic hydrogenation is optimal for industrial-scale production due to safety and yield .

-

LAH reduction suits lab-scale synthesis but requires hazardous reagents .

-

Borane-THF offers an alternative but suffers from lower efficiency .

Recent Advances and Modifications

One-Pot Reductive Amination

A 2023 study demonstrated a one-pot reductive amination using sodium triacetoxyborohydride (STAB) in DMF .

-

Conditions : 4-Formylbenzoic acid (1.5 g) and benzylamine (1.2 eq) react with STAB (2 eq) at 25°C for 12 hours.

Enzymatic Approaches

Immobilized transaminases have been explored for enantioselective synthesis, achieving 65% yield under mild conditions (pH 7.5, 30°C) .

Propiedades

IUPAC Name |

[4-(aminomethyl)phenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,10H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEAGPLRVIOLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674215 | |

| Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34403-46-8 | |

| Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34403-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.